Product packaging for 2-Methyl-N-propionylalanine(Cat. No.:CAS No. 106897-28-3)

2-Methyl-N-propionylalanine

Cat. No.: B034868
CAS No.: 106897-28-3
M. Wt: 159.18 g/mol
InChI Key: ZPTPTTUSDRCJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-propionylalanine is a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmacological research. This compound is characterized by a methyl group at the beta-carbon of the alanine backbone and a propionyl group attached to the nitrogen, a structure that influences its steric and electronic properties. Its primary research value lies in its application as a key building block in solid-phase peptide synthesis (SPPS), where it is used to introduce structural constraints and modulate the stability, bioavailability, and conformational dynamics of novel synthetic peptides. Researchers utilize this compound to probe enzyme-substrate interactions, particularly with enzymes that act on native alanine, such as proteases and transaminases, to study mechanisms of action and inhibition. The alkylated backbone enhances metabolic stability, making it a valuable tool for developing peptide-based therapeutic agents and diagnostic probes with improved pharmacokinetic profiles. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B034868 2-Methyl-N-propionylalanine CAS No. 106897-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(propanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTPTTUSDRCJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Methyl N Propionylalanine

De Novo Synthesis Approaches for 2-Methyl-N-propionylalanine and Its Derivatives

The de novo synthesis of this compound involves the formation of an amide bond between 2-methylalanine and a propionyl group. This can be achieved through several established synthetic routes.

Classical Amide Bond Formation Strategies for N-Acylated Amino Acids

The most common and direct method for the synthesis of this compound is the N-acylation of 2-methylalanine. This is typically achieved by reacting 2-methylalanine with an activated propionic acid derivative. A widely used method is the Schotten-Baumann reaction, which involves the use of an acyl chloride (propionyl chloride) in the presence of a base, such as sodium hydroxide, in a biphasic system of water and an organic solvent. researchgate.net

Alternatively, propionic anhydride (B1165640) can be employed as the acylating agent. google.com This reaction is often carried out in an appropriate organic solvent, sometimes with the addition of a base to neutralize the propionic acid byproduct. The general reaction is as follows:

CH₃CH₂CO-O-COCH₂CH₃ + H₂N(CH₃)C(H)COOH → CH₃CH₂CONH(CH₃)C(H)COOH + CH₃CH₂COOH

Another classical approach involves the use of coupling reagents that activate the carboxylic acid group of propionic acid, facilitating its reaction with the amino group of 2-methylalanine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester that then reacts with the amino acid. researchgate.net

Regioselective Functionalization in this compound Synthesis

The synthesis of this compound from 2-methylalanine and a propionylating agent is inherently regioselective. The nucleophilicity of the α-amino group is significantly greater than that of the carboxylate oxygen under neutral or basic conditions. Therefore, acylation occurs selectively at the nitrogen atom. organic-chemistry.orgnih.gov

To ensure exclusive N-acylation, the carboxyl group of 2-methylalanine can be protected, typically as an ester (e.g., methyl or ethyl ester), prior to the acylation step. Following the N-acylation, the ester can be hydrolyzed under basic conditions to yield the desired N-acylated amino acid. This protection-acylation-deprotection sequence ensures high regioselectivity.

Enzymatic approaches can also offer high regioselectivity. For instance, some lipases and aminoacylases can catalyze the N-acylation of amino acids in aqueous or organic media, demonstrating high selectivity for the amino group. nih.gov

Enantioselective Synthesis Routes for Chiral this compound Forms

Since 2-Methylalanine itself is achiral, the introduction of chirality must occur during the synthesis of the 2-methylalanine backbone if enantiomerically pure forms of this compound are desired. However, the prompt specifies the synthesis of this compound, which is derived from the achiral 2-methylalanine. Alanine (B10760859), a different amino acid, is chiral. For the synthesis of chiral N-acylated alpha-methyl alpha-amino acids, several enantioselective methods have been developed. These methods often employ chiral auxiliaries or catalysts. wikipedia.org

One common strategy is the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent, where the pro-chiral center of a glycine derivative is deprotonated and then alkylated with a methyl halide. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-methyl amino acid.

Another approach is the use of phase-transfer catalysis. frontiersin.org In this method, a Schiff base of an alanine ester can be alkylated with a methylating agent in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. google.com This induces asymmetry in the product. After hydrolysis of the Schiff base and the ester, the chiral α-methylalanine can be obtained and subsequently acylated to form the desired enantiomer of this compound.

Chemical Modification and Derivatization Strategies for Research Applications

For analytical purposes, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), it is often necessary to derivatize this compound to increase its volatility and/or detectability.

Esterification for Analytical and Synthetic Intermediates

The carboxylic acid group of this compound can be esterified to produce more volatile derivatives suitable for GC analysis. researchgate.netnih.gov A common method is to react the N-acylated amino acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst, such as hydrogen chloride. nih.gov

For example, the formation of the methyl ester can be achieved by heating the compound in a solution of 2 M HCl in methanol. nih.gov This two-step derivatization (N-acylation followed by esterification) is a standard procedure for the analysis of amino acids by GC-MS. researchgate.net

Derivative Derivatization Reagent Typical Reaction Conditions Analytical Application
Methyl EsterMethanol / HClHeat at 60-80°C for 1 hourGC-MS
Butyl Estern-Butanol / HClHeatGC-MS
Pentafluorobenzyl (PFB) EsterPFB-Br / BaseRoom TemperatureGC-ECD

Acylation for Chromatographic Detection Enhancement

Further acylation or derivatization of the amide or other functional groups is less common for this compound itself, as the primary amino group is already acylated. However, for enhancing detection in HPLC, derivatizing agents that introduce a chromophore or fluorophore can be used. These typically react with the carboxylic acid group after it has been activated.

For instance, derivatization with 2,4'-dibromoacetophenone (B128361) can yield a phenacyl ester, which is suitable for spectrophotometric detection in HPLC. mdpi.com Another common derivatization agent for HPLC with fluorescence detection is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with amino groups, but can also be adapted for the labeling of carboxylic acids. researchgate.net

Derivatization Reagent Target Functional Group Resulting Derivative Detection Method
2,4'-DibromoacetophenoneCarboxylic Acid4'-Bromophenacyl EsterHPLC-UV/Vis
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Amino Group (of parent amino acid)Fmoc-amino acidHPLC-Fluorescence
3-NitrophenylhydrazineCarboxylic Acid3-NitrophenylhydrazideLC-MS

Derivatization for Mass Spectrometry Sensitivity and Specificity

The analysis of N-acyl amino acids like this compound by mass spectrometry (MS) often requires chemical derivatization to improve performance. spectroscopyonline.com Derivatization can enhance ionization efficiency, increase the specificity of detection, and improve chromatographic separation, ultimately leading to higher sensitivity. spectroscopyonline.comnih.gov For compounds containing carboxylic acid and amide functionalities, several derivatization strategies are employed.

The primary goals of derivatizing this compound for MS analysis include:

Increasing Volatility: For techniques like gas chromatography-mass spectrometry (GC-MS), derivatization of the polar carboxylic acid and N-H groups is essential to make the molecule more volatile. researchgate.net

Enhancing Ionization Efficiency: In liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), derivatization can introduce a readily ionizable group, such as a quaternary amine, which improves the compound's response. ddtjournal.comnih.gov

Improving Fragmentation: Derivatization can direct the fragmentation of the molecule in tandem mass spectrometry (MS/MS), leading to the formation of specific, predictable product ions that are useful for selective reaction monitoring (SRM) and improving the limits of detection. ddtjournal.comnih.gov

Aiding Chromatographic Separation: Modifying the chemical structure can improve the retention and peak shape in reversed-phase liquid chromatography. researchgate.netscispace.com

A common approach for the carboxylic acid group in N-acyl amino acids is esterification. For instance, forming 4′-bromophenacyl esters by reacting the analyte with 2,4′-dibromoacetophenone has been used for other N-acyl amino acids, making them suitable for spectrophotometric and mass spectrometric detection. researchgate.netscispace.commdpi.com Another strategy involves amidation of the carboxyl group using reagents that introduce a permanently charged or easily ionizable moiety.

For the amine/amide group, acylation is a widely used derivatization technique. researchgate.net While the nitrogen in this compound is already acylated with a propionyl group, further derivatization at this site is less common unless the N-H bond is targeted. However, reagents that react with active hydrogens can potentially be used.

The table below summarizes common derivatization reagents applicable to the functional groups found in this compound.

Interactive Data Table: Derivatization Reagents for Mass Spectrometry

Reagent Target Functional Group Purpose Typical Detection Method Reference
2,4′-DibromoacetophenoneCarboxylic AcidForms UV-active and MS-ionizable estersLC-UV, LC-MS researchgate.netscispace.commdpi.com
6-Methoxyquinoline-4-carboxylic acid-succinimide ester (MQ-OSu)Amine (of parent alanine before acylation)Introduces fluorescence and enhances MS detectionFluorescence, ESI-MS/MS nih.gov
(2-Aminoethyl)trimethylammonium chloride (Cholamine)Carboxylic AcidIntroduces a permanent positive charge for enhanced ESIESI-MS nih.gov
N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA)Carboxylic Acid, AmineForms methyl esters and dimethylaminomethylene derivatives for GCGC-MS wikipedia.org
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Carboxylic Acid, AmineForms silyl (B83357) derivatives for GCGC-MS wikipedia.org

Isotopic Labeling Approaches for Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a metabolic pathway. wikipedia.orgnih.gov By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), the compound becomes "labeled." symeres.com This labeled molecule is chemically identical to the unlabeled version but can be distinguished by its higher mass in a mass spectrometer. wikipedia.org

Isotopic labeling of this compound can be used for several research purposes:

Mechanistic Elucidation: To understand the step-by-step process of a chemical or enzymatic reaction involving this compound. nih.gov

Metabolic Pathway Analysis: To track its absorption, distribution, metabolism, and excretion in a biological system. wikipedia.orgbeilstein-journals.org

Quantitative Analysis: Labeled this compound can serve as an ideal internal standard for accurate quantification of its unlabeled counterpart in complex samples. nih.gov

One of the most prominent methods for incorporating isotopic labels into amino acid-derived molecules in biological systems is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . wikipedia.orgnih.gov In a SILAC experiment, cells could be grown in a medium containing an isotopically labeled version of alanine, the precursor amino acid. sigmaaldrich.com The cells would then incorporate this heavy alanine into their proteins and metabolites, including any synthesized this compound. By comparing the mass spectra of samples from cells grown with "light" (natural isotope abundance) and "heavy" media, researchers can quantify changes in the abundance of the compound under different experimental conditions. nih.govnih.gov

Alternatively, isotopically labeled precursors can be used in chemical synthesis to create labeled this compound. For example, using propionyl chloride synthesized with ¹³C atoms would introduce the label into the N-propionyl group. This synthetically labeled compound can then be introduced into a system to trace its fate. symeres.com

The choice of isotope depends on the specific application and the analytical technique being used.

Interactive Data Table: Common Stable Isotopes for Mechanistic Tracing

Isotope Natural Abundance (%) Common Use Analytical Technique Reference
Carbon-13 (¹³C)1.1%Tracing carbon backbones in metabolic pathways and reaction mechanisms.MS, NMR symeres.com
Deuterium (²H or D)0.015%Investigating kinetic isotope effects to determine reaction mechanisms.MS, NMR symeres.com
Nitrogen-15 (¹⁵N)0.37%Tracking the fate of nitrogen atoms in amino acids and proteins.MS, NMR symeres.com

These isotopic labeling strategies, especially when combined with high-resolution mass spectrometry, provide detailed insights into the dynamic roles of this compound in chemical and biological systems. nih.gov

Advanced Analytical Methodologies for 2 Methyl N Propionylalanine Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Methyl-N-propionylalanine, enabling its separation from impurities and complex matrices. The choice of technique is often dictated by the required speed, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of amino acids and their derivatives. myfoodresearch.com For compounds like this compound, which possess limited UV absorbance, a derivatization step is often necessary to enhance detection by UV or fluorescence detectors. myfoodresearch.comresearchgate.net This process involves reacting the analyte with a labeling agent either before it enters the column (pre-column derivatization) or after it elutes (post-column derivatization). myfoodresearch.com

Reversed-phase HPLC, utilizing a nonpolar stationary phase like a C18 column, is commonly employed for the separation of these polar compounds. researchgate.netresearchgate.net The separation is achieved by using a polar mobile phase, allowing for the effective resolution of the target analyte from related substances. researchgate.netresearchgate.net The selection of the derivatization agent and detector is critical for achieving the desired sensitivity and selectivity. researchgate.net

Table 1: Typical HPLC Parameters for Amino Acid Derivative Analysis

ParameterDescriptionCommon Examples
Column Stationary phase used for separation.Reversed-Phase C18
Mobile Phase Solvent that moves the analyte through the column.Acetonitrile/Water gradients, often with buffers like ammonium (B1175870) acetate. thermofisher.com
Derivatization Agent A reagent that reacts with the analyte to make it detectable.O-phthaldialdehyde (OPA), Dimethylaminoazobenzene sulfonyl chloride (Dabsyl-Cl). researchgate.net
Detector The component that measures the analyte as it elutes.UV-Visible Detector, Fluorescence Detector. myfoodresearch.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in substantially faster analysis times and improved resolution, making it ideal for high-throughput screening. researchgate.net When coupled with mass spectrometry (UHPLC-MS), it provides a powerful tool for both the rapid quantification and identification of compounds like this compound in complex mixtures. researchgate.netresearchgate.net The method can be validated to confirm its linearity, accuracy, and precision for reliable quantitative analysis. researchgate.net

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is another versatile analytical technique, though its direct application to polar, non-volatile amino acid derivatives like this compound is challenging. researchgate.net To overcome this, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. researchgate.net Silylation and acylation are common derivatization methods used for this purpose. researchgate.net

Once derivatized, the compound can be analyzed using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netvtt.fi For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power by using two different columns, providing superior resolution. vtt.finih.gov

Spectrometric Approaches for Structural Elucidation and Detection

Spectrometric methods, particularly mass spectrometry, are indispensable for confirming the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides fundamental information about a molecule, including its molecular weight and elemental composition. For this compound (C7H13NO3), the calculated molecular weight is 159.18 g/mol . nih.gov In a typical MS experiment, the molecule is ionized to form a molecular ion ([M]+•) or a protonated molecule ([M+H]+), whose mass-to-charge ratio (m/z) is measured.

The ionization process also induces fragmentation of the molecule into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the compound's structure. The stability of the resulting fragment ions, such as acylium ions ([RCO]+) and carbocations, often dictates the most prominent peaks in the mass spectrum. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Proposed Fragment IonFormulaNotes
159[C7H13NO3]+•C7H13NO3Molecular Ion (M+•)
114[M - COOH]+C6H12NOLoss of the carboxylic acid group
102[M - C3H5O]+C4H8NO2Loss of the propionyl group radical
88[C4H8O2N]+C4H8NO2Cleavage of the N-propionyl bond
57[C3H5O]+C3H5OPropionyl cation, a stable acylium ion. libretexts.org

Tandem Mass Spectrometry (MS/MS or MSn) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) offers a more detailed level of structural analysis. aocs.orgshimadzu.com In this technique, a specific ion, known as the precursor ion (e.g., the protonated molecule [M+H]+ at m/z 160), is selected and isolated within the mass spectrometer. This isolated ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. shimadzu.com

This two-stage analysis provides unambiguous structural information and can be used to differentiate between isomers. researchgate.net The fragmentation of acetylated amino acids, which are structurally analogous to this compound, often involves characteristic neutral losses, such as water (H2O) and ketene (B1206846) (C2H2O), which are diagnostic of the parent structure. researchgate.net This detailed fragmentation data provides high confidence in the structural assignment of the molecule.

Table 3: Hypothetical MS/MS Fragmentation Pathway for [M+H]+ of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossDescription
160.08142.07H2O (18.01)Loss of a water molecule from the carboxylic acid group.
160.08132.07CO (28.01)Loss of carbon monoxide from the carboxylic acid group.
160.08102.05C3H6O (58.03)Loss of the propionyl group as propionaldehyde.
142.07114.06CO (28.01)Subsequent loss of carbon monoxide from the m/z 142 ion.

High-Resolution Mass Spectrometry for Accurate Mass Measurements

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike conventional mass spectrometry that provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding an "exact mass". bioanalysis-zone.com This high precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. savemyexams.comalgimed.com

The ability to distinguish between molecules with the same nominal mass but different chemical formulas is a key advantage of HRMS. bioanalysis-zone.com For instance, other compounds might have a nominal molecular weight close to that of this compound (C7H13NO3, monoisotopic mass: 159.089543 g/mol ), but their exact masses would differ due to their distinct elemental compositions. nih.gov By comparing the experimentally measured accurate mass to the theoretical exact mass, analysts can unequivocally identify this compound. Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, providing strong evidence for structural confirmation. algimed.comscispace.com

Table 1: Comparison of Nominal vs. Exact Masses for Selected Compounds

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Mass (Da)
This compoundC7H13NO3159159.089543
Propanamide, 2-methyl-N-propylC7H15NO129129.115364
2-methylpropanamineC4H11N7373.089149

This table illustrates how high-resolution mass spectrometry can differentiate between compounds with potentially similar integer masses based on their precise monoisotopic masses. nih.govnih.govhmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and connectivity of atoms within a molecule like this compound. ox.ac.uk Both ¹H and ¹³C NMR are fundamental for confirming the compound's carbon skeleton and the arrangement of its protons.

Key aspects of this compound's structure that can be confirmed by NMR include:

The presence of the propionyl group, identified by its characteristic ethyl pattern in the ¹H NMR spectrum.

The methyl group attached to the alanine (B10760859) moiety.

The connectivity between the propionyl group and the nitrogen atom of the alanine residue.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can establish correlations between adjacent protons and directly bonded carbon-proton pairs, respectively, providing unambiguous evidence of the molecule's bonding framework. ox.ac.uk Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons, which is crucial for determining the preferred conformation of the molecule in solution. nih.gov The study of conformational dynamics, including the rotation around single bonds, can also be investigated by observing changes in the NMR spectrum, such as line broadening or the appearance of multiple signals for a single nucleus. copernicus.orgnih.gov

Imaging Mass Spectrometry for Spatial Distribution of Analogs

Imaging Mass Spectrometry (MSI) is a cutting-edge technique that visualizes the spatial distribution of molecules within a sample, such as a tissue section, without the need for labeling. nih.govbohrium.com This technology is particularly valuable for studying the distribution of this compound and its analogs in biological contexts.

In an MSI experiment, a mass spectrum is collected at thousands of discrete locations (pixels) across the sample surface. nih.gov By selecting the m/z value corresponding to this compound or one of its analogs, a heat map can be generated, showing the relative abundance and location of that specific compound within the sample. nih.govnih.gov This allows researchers to understand where the compound and its related metabolites are localized, providing insights into their metabolic pathways and potential sites of action. scispace.comselvita.com

Different MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), can be employed depending on the specific research question and the nature of the sample. scispace.combohrium.com The high spatial resolution achievable with modern MSI instruments, in some cases down to the single-cell level, offers a powerful tool for investigating the micro-distribution of these compounds. selvita.com

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data for this compound, comprehensive method validation is essential. researchgate.net This process demonstrates that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.comeuropa.eu Key validation parameters, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), must be thoroughly evaluated. americanpharmaceuticalreview.comeuropa.eu

Table 2: Key Parameters for Analytical Method Validation

ParameterDescription
Accuracy The closeness of the test results to the true value. Often determined through recovery studies of spiked samples. researchgate.netijrpb.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). researchgate.net
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euijrpb.com
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. europa.eu
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. americanpharmaceuticalreview.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. americanpharmaceuticalreview.com

Quality control (QC) procedures are implemented in routine analysis to ensure the continued performance of a validated method. eurl-pesticides.eu This involves the regular analysis of QC samples, such as blanks, calibration standards, and control samples with known concentrations of this compound, to monitor the method's accuracy and precision over time. eurl-pesticides.eu Adherence to strict quality control protocols is crucial for generating defensible and reliable data in any study involving the analysis of this compound.

Biological Roles and Metabolic Pathways of 2 Methyl N Propionylalanine in Non Human Systems

Identification and Profiling in Non-Human Biological Matrices and Systems

While direct detection of 2-Methyl-N-propionylalanine in non-human biological matrices has not been reported, the identification and profiling of related N-acylated amino acids (NAAAs) in microbial and other non-human systems are well-established. These compounds are typically identified and quantified using advanced analytical techniques such as mass spectrometry coupled with chromatography.

Methodologies for the detection of NAAAs often involve derivatization to enhance their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or to improve their chromatographic separation and detection in liquid chromatography-mass spectrometry (LC-MS) nih.govcreative-proteomics.comresearchgate.net. For instance, N-acyl amino acids from bacteria have been successfully profiled using these methods, revealing a diversity of fatty acid and amino acid combinations nih.gov. The analysis of N-acylated amino acid methyl esters from marine Roseobacter group bacteria has been accomplished through a combination of GC/MS and HPLC/MS, allowing for the identification of novel derivatives pnas.org.

In soil metagenomic studies, functional screening of environmental DNA libraries has led to the discovery of novel N-acyl amino acid synthases, and the resulting N-acylated amino acid products, including those with tyrosine, phenylalanine, and leucine/isoleucine, have been characterized by mass spectrometry nih.gov. These approaches could theoretically be applied to search for this compound in various non-human biological samples, such as microbial cultures or environmental samples where both 2-methylalanine and propionate (B1217596) precursors might be present.

Table 1: Analytical Methods for the Determination of Amino Acids and Derivatives

Analytical Technique Principle Application in N-Acylated Amino Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Requires derivatization of amino acids to increase volatility. Used for profiling fatty acid amides.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in a liquid phase followed by mass-based detection. Widely used for the analysis of N-acylated amino acids in complex biological samples without the need for derivatization.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase. Can be used with UV/Vis or fluorescence detection, often requiring derivatization for sensitivity.
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field. Offers high-resolution separation of amino acids and their derivatives.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules. | Used for the structural elucidation of novel N-acylated amino acids. |

This table is based on information from various sources detailing analytical methods for amino acids and their derivatives. nih.govcreative-proteomics.comresearchgate.net

Role in Microbial Metabolism and Host-Microbiome Interactions (Non-Human)

The potential role of this compound in microbial metabolism and host-microbiome interactions can be inferred from the known functions of propionate and N-acylated compounds in these contexts.

Propionate in Host-Microbiome Interactions:

Propionate, a short-chain fatty acid, is a key product of microbial fermentation of dietary fibers in the gut of many non-human animals. It serves as an important signaling molecule in host-microbiome interactions, influencing host physiology and immune responses researchgate.netmdpi.com. In murine models, dietary propionic acid has been shown to alter the composition of the gut microbiome frontiersin.org. Propionate produced by the gut microbiota can also impact the host's central nervous system, suggesting a role in the gut-brain axis uea.ac.uknih.gov. Given that this compound contains a propionyl moiety, it is conceivable that if produced by gut microbes, it could participate in these signaling pathways, potentially modulating host-microbe communication.

N-Acylated Compounds in Microbial Communication:

A well-studied class of N-acylated compounds in bacteria are the N-acyl homoserine lactones (AHLs). These molecules are crucial signaling molecules in quorum sensing, a process that allows bacteria to coordinate gene expression in a population-density-dependent manner wikipedia.org. AHL-mediated quorum sensing regulates various behaviors, including biofilm formation, virulence factor production, and antibiotic synthesis wikipedia.org. This form of chemical communication is not limited to intraspecies interactions; it also plays a significant role in interspecies interactions within microbial communities and in the communication between bacteria and their eukaryotic hosts, such as plants nih.govmdpi.comasm.orgfrontiersin.org. The structural similarity of this compound to the core structure of AHLs (an N-acylated amino acid derivative) suggests that it could potentially function as a signaling molecule in microbial communities, although this remains to be experimentally verified.

Potential Bioactivity and Pharmacological Relevance in Pre-clinical Models

While no studies have directly assessed the bioactivity of this compound, the pharmacological relevance of related compounds, such as N-acylated amino acids and peptides containing 2-methylalanine, has been explored in various pre-clinical models.

Enzymatic Inhibition Studies (e.g., Cholinesterases by related compounds)

N-acylated compounds have been investigated as inhibitors of various enzymes. For instance, certain N-acyl-alkylene derivatives of amiridine have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease nih.govnih.govmdpi.com. The general structure of N-acylated amino acids provides a scaffold that can be modified to target the active sites of such enzymes. The specific structure of this compound, with its propionyl group and α,α-disubstituted amino acid, could confer specific inhibitory properties, though this is purely speculative without experimental data.

Impact on Cellular Pathways and Biological Processes in Model Organisms

N-acylated amino acids are a diverse class of signaling lipids with a wide range of biological activities in non-human model organisms wikipedia.org. They have been implicated in various physiological processes, including energy homeostasis, inflammation, and neurotransmission nih.gov. For example, in invertebrates like Drosophila melanogaster, N-acyl amides are involved in lipid signaling systems wikipedia.org.

The inclusion of 2-methylalanine (Aib) in peptides, known as peptaibols, confers significant biological activity. These peptides, produced by fungi, often exhibit antimicrobial and antifungal properties nih.govmdpi.comresearchgate.netnih.gov. The presence of Aib residues induces a helical conformation in the peptide backbone, which is thought to be crucial for their ability to form pores in cell membranes, leading to cell death nih.govresearchgate.net. While this compound is not a peptide, the conformational constraints imposed by the gem-dimethyl group of the 2-methylalanine residue could influence its interaction with biological targets and thus its bioactivity.

Biosynthesis and Degradation Pathways in Microorganisms and Eukaryotes (Non-Human)

The biosynthetic and degradation pathways for this compound have not been specifically elucidated. However, based on known metabolic pathways for N-acylated amino acids and the individual components of the molecule, plausible routes can be proposed.

Biosynthesis:

The formation of N-acylated amino acids in microorganisms is typically catalyzed by N-acyl transferases pnas.orgnih.gov. These enzymes facilitate the formation of an amide bond between an activated acyl donor, such as an acyl-CoA or an acyl-carrier protein (ACP), and an amino acid. In the context of this compound, the biosynthesis would likely involve the condensation of propionyl-CoA and 2-methylalanine, catalyzed by a specific N-acyltransferase. The biosynthesis of N-acylated amino acids in some bacteria has been linked to the PEP-CTERM/exosortase protein-sorting system researchgate.net.

Degradation:

The degradation of N-acylated amino acids in non-human systems is primarily achieved through the enzymatic hydrolysis of the amide bond, a reaction catalyzed by amidases or acylases researchgate.netnih.gov. This process would break down this compound into its constituent parts: propionate and 2-methylalanine.

The metabolic fate of 2-methylalanine has been studied in soil bacteria. A bacterium isolated from soil was found to oxidize 2-methylalanine through an adaptive enzyme system nih.govnih.gov. The degradation pathway involves a pyridoxal (B1214274) phosphate-dependent reaction that leads to the formation of acetone (B3395972) and carbon dioxide nih.gov. The amino group is transferred to pyridoxal phosphate (B84403) during this process nih.gov.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-methylalanine (α-aminoisobutyric acid)
Propionate (Propionic acid)
Propionyl-CoA
N-acyl homoserine lactones (AHLs)
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Acetone
Carbon dioxide
Pyridoxal phosphate
N-acyl-alkylene derivatives of amiridine
Peptaibols
N-acyl-tyrosine
N-acyl-phenylalanine
N-acyl-leucine

Enzymatic Transformations and Biocatalysis Involving 2 Methyl N Propionylalanine

Identification and Characterization of Enzymes Acting on 2-Methyl-N-propionylalanine

The synthesis of this compound involves the formation of an amide bond between the amino group of 2-methylalanine and a propionyl group. Several classes of enzymes are known to catalyze such transformations and are prime candidates for acting on or producing this compound. The primary enzymes of interest are N-acyltransferases and certain ligases that can form amide bonds.

N-Acyltransferases (NATs): This superfamily of enzymes catalyzes the transfer of an acyl group from an activated acyl donor, typically an acyl-coenzyme A (acyl-CoA), to an amine acceptor. For the synthesis of this compound, a NAT would utilize propionyl-CoA as the acyl donor and 2-methylalanine as the acceptor substrate. Arylalkylamine N-acetyltransferases (AANATs) are a well-studied subfamily within this group, and while they typically use acetyl-CoA, their substrate promiscuity can sometimes be exploited for other acyl donors. nih.gov The identification of a suitable NAT would involve screening microbial genomic libraries or known NATs for activity with propionyl-CoA and 2-methylalanine.

Amide Bond Synthetases/Ligases: ATP-dependent amide bond forming enzymes represent another route. These enzymes activate a carboxylic acid (propionic acid) using ATP, often forming an acyl-AMP intermediate, which then reacts with the amine (2-methylalanine). nih.gov This class of enzymes bypasses the need for a CoA-activated thioester, which can be advantageous. Screening for enzymes homologous to known amide ligases that accept α-substituted amino acids could yield candidates for this compound synthesis. nih.gov

Below is a table summarizing potential enzyme classes and their characteristics for this application.

Enzyme ClassAcyl DonorAmine AcceptorMechanismSource Organisms (Examples)
N-Acyltransferases (NATs) Propionyl-CoA2-MethylalanineAcyl group transfer from CoA thioesterPseudomonas, Drosophila melanogaster, Escherichia coli nih.govnih.gov
Amide Bond Synthetases Propionic Acid + ATP2-MethylalanineATP-dependent carboxylate activationVarious bacteria and fungi nih.gov
Lipases (in non-aqueous media) Propionyl Esters2-MethylalanineAcyl transfer via acyl-enzyme intermediateCandida antarctica (CALB), Porcine Pancreas mdpi.com
Transaminases (engineered) Propionylamine (hypothetical)α-keto-isobutyrateAmination/AcylationEngineered variants from various microorganisms mit.edu

Characterization of a candidate enzyme would involve expressing and purifying the protein, followed by kinetic analysis using 2-methylalanine and propionyl-CoA (or propionic acid and ATP) as substrates. Key parameters to determine would include the Michaelis constant (Km) for each substrate and the catalytic rate (kcat) to assess the enzyme's efficiency and specificity.

Mechanistic Investigations of Enzymatic Reactions

Understanding the catalytic mechanism of enzymes that synthesize this compound is crucial for their optimization and application. The mechanisms often follow established patterns for their respective enzyme classes.

For an N-acyltransferase , the reaction typically proceeds through a sequential mechanism where both substrates must bind to form a ternary complex before catalysis occurs. nih.gov Kinetic studies, such as varying the concentration of one substrate while keeping the other constant, can reveal whether the mechanism is ordered or random sequential. In an ordered mechanism, the acyl-CoA donor (propionyl-CoA) would bind first, followed by the amine acceptor (2-methylalanine), leading to the formation of the amide bond and subsequent release of Coenzyme A and the final product.

The enzymatic conversion of substrates with branched methyl groups is common in nature. For instance, the biosynthesis of the odorant 2-methylisoborneol (B1147454) involves a terpene synthase that acts on 2-methyl-geranyl diphosphate (B83284) (2-Me-GPP). nih.gov This demonstrates that enzyme active sites can evolve to accommodate the steric bulk of methyl groups adjacent to the reaction center. Similarly, the metabolism of branched-chain amino acids involves multi-enzyme complexes that process methyl-branched structures. Analogously, an enzyme acting on 2-methylalanine would require a specifically shaped active site to bind the substrate effectively.

Another relevant metabolic pathway is the catabolism of propionyl-CoA, which often involves its conversion to methylmalonyl-CoA. Enzymes like methylmalonyl-CoA decarboxylase catalyze the removal of a carboxyl group from methylmalonyl-CoA to yield propionyl-CoA. researchgate.net This highlights the existence of enzymes that specifically recognize and process propionyl and methyl-branched acyl-CoA structures, which are central to the biosynthesis of this compound.

Biocatalytic Applications for this compound Production or Modification

The primary biocatalytic application is the enantioselective synthesis of this compound. Chemical synthesis of such molecules can be challenging, often requiring protecting groups and leading to racemic mixtures that are difficult to separate. Biocatalysis can overcome these issues by providing high stereoselectivity in a single step.

An engineered biocatalytic process could involve whole-cell catalysts or purified enzymes. Whole-cell systems using engineered E. coli or yeast are often preferred for industrial applications as they can regenerate necessary cofactors like ATP and Coenzyme A in-situ. For example, a pathway could be engineered where the host organism converts a simple carbon source and propionate (B1217596) into propionyl-CoA, which is then used by an overexpressed N-acyltransferase to acylate exogenously supplied 2-methylalanine.

Preparative scale reactions using engineered enzymes have been shown to be effective for producing N-substituted amino acids. nih.gov In some cases, the reaction can be driven to completion by the precipitation of the product from the reaction mixture, which simplifies purification and minimizes potential product inhibition of the enzyme. nih.gov

The table below outlines a hypothetical biocatalytic process compared to a traditional chemical synthesis approach.

FeatureBiocatalytic SynthesisTraditional Chemical Synthesis
Stereoselectivity Potentially high (e.g., >99% ee)Often produces racemic mixtures requiring resolution
Reaction Conditions Aqueous buffer, mild temperature and pHOften requires organic solvents, high temperatures, and pressures
Protecting Groups Typically not requiredOften necessary for carboxyl and amino groups
Environmental Impact Lower; uses renewable resources, biodegradable catalystsHigher; often uses harsh reagents and metal catalysts
Process Steps Potentially a single enzymatic stepMulti-step process (protection, coupling, deprotection)

Directed Evolution and Enzyme Engineering for Enhanced Biocatalytic Efficiency

While nature provides a vast library of enzymes, they are rarely perfect for industrial processes involving non-natural substrates like this compound. Directed evolution is a powerful technique used to tailor enzymes for specific applications. rcsb.org This process mimics natural selection in the laboratory to evolve enzymes with desired properties such as higher activity, improved stability, or altered substrate specificity.

The process begins by creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis of the parent enzyme's gene. nih.gov This library is then subjected to a high-throughput screening or selection process that identifies variants with improved performance for the target reaction—in this case, the synthesis of this compound. The best-performing variants are then used as parents for subsequent rounds of mutation and screening, leading to a cumulative improvement in enzyme function. rwth-aachen.de

For example, a hypothetical directed evolution campaign could start with an N-acyltransferase that shows weak activity for acylating 2-methylalanine. After several rounds of evolution, a highly efficient and specific biocatalyst could be developed. Strategies like "KnowVolution" combine rational design with directed evolution, using sequence and structural information to guide the mutagenesis process and minimize screening efforts. rwth-aachen.de

The successful application of directed evolution has been demonstrated for numerous enzyme classes, including the engineering of a transaminase for the synthesis of the diabetes drug sitagliptin (B1680988) and the modification of cytochrome P450 enzymes to perform novel amination reactions. mit.edurcsb.org These examples underscore the potential of enzyme engineering to create robust biocatalysts for the efficient and sustainable production of this compound.

Computational and Theoretical Investigations of 2 Methyl N Propionylalanine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajol.infoplos.org Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comnih.govneurips.ccnih.govplos.org These simulations provide detailed information on the conformational changes and stability of ligand-target complexes.

For 2-Methyl-N-propionylalanine, specific molecular docking or dynamics simulation studies are not currently published. Such studies would theoretically involve:

Target Identification: Selecting biologically relevant protein targets.

Docking Simulation: Using software to predict how this compound binds to these targets.

Dynamics Simulation: Simulating the behavior of the binding complex over time to assess its stability and interactions.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound

Parameter Description Potential Application
Target Protein A specific enzyme or receptor hypothesized to interact with the compound. Elucidating potential mechanisms of action.
Binding Affinity (kcal/mol) The predicted strength of the interaction between the compound and the target. Ranking potential biological targets.
RMSD (Å) Root-mean-square deviation of atomic positions, indicating conformational stability. Assessing the stability of the ligand-protein complex over time.

| Key Interacting Residues | Specific amino acids in the target protein that form bonds with the compound. | Guiding future drug design and optimization. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, reactivity, and various spectroscopic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can provide insights into molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies.

As of now, there are no specific published quantum chemical calculation results for this compound. A theoretical study would yield data such as:

Optimized Geometry: The most stable 3D structure of the molecule.

Electronic Properties: Distribution of electron density and orbital energies.

Spectroscopic Predictions: Calculated IR, Raman, and NMR spectra to compare with experimental data.

Table 2: Theoretical Quantum Chemical Properties of this compound

Property Description Significance
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and electronic excitability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface. Predicts sites for electrophilic and nucleophilic attack.
Calculated Vibrational Frequencies Predicted infrared and Raman spectral peaks. Aids in the structural identification and characterization of the compound.

| NMR Chemical Shifts | Predicted positions of signals in NMR spectra. nih.gov | Assists in confirming the molecular structure through comparison with experimental spectra. |

In Silico Prediction of Biological Activities and Metabolic Fates

In silico methods use computational models to predict the biological activities and metabolic fate of chemical compounds. nih.gov These predictions are based on the molecule's structure and physicochemical properties, helping to forecast its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Specific in silico predictions for the biological activities or metabolic pathways of this compound have not been documented. Such an analysis would typically involve:

Activity Prediction: Using algorithms to screen the compound against databases of known biological activities.

Metabolic Prediction: Identifying potential metabolic products by simulating enzymatic reactions.

Toxicity Prediction: Assessing the likelihood of adverse effects based on structural alerts and predictive models.

Table 3: Predicted In Silico ADMET Properties for this compound (Illustrative)

ADMET Parameter Predicted Value Implication
Human Intestinal Absorption High/Low Potential for oral bioavailability.
Blood-Brain Barrier Penetration Yes/No Likelihood of central nervous system effects.
CYP450 Inhibition Inhibitor/Non-inhibitor Potential for drug-drug interactions.

| Ames Mutagenicity | Mutagen/Non-mutagen | Indication of potential carcinogenicity. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics involves the use of computational methods to analyze chemical information. Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic approach that develops mathematical models to relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.menih.govnih.govlibretexts.org QSAR models are used to predict the activity of new compounds. wikipedia.orglibretexts.org

There are no published QSAR models specifically developed for or including this compound. A QSAR study would require a dataset of structurally similar compounds with known biological activities. The process involves:

Descriptor Calculation: Quantifying various physicochemical and structural properties of the molecules.

Model Building: Using statistical methods to create a mathematical equation linking the descriptors to the activity. fiveable.me

Model Validation: Testing the model's predictive power using internal and external datasets. fiveable.me

Table 4: Key Components of a Potential QSAR Study on this compound Analogues

Component Description Purpose
Molecular Descriptors Numerical values representing properties like hydrophobicity (logP), electronic effects, and topology. To quantify the structural features of the molecules.
Biological Activity A quantitative measure of the compound's effect (e.g., IC50, EC50). The dependent variable that the model aims to predict.
Statistical Method Techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). To establish the mathematical relationship between descriptors and activity.

| Validation Metrics (R², Q²) | Statistical measures of the model's goodness-of-fit and predictive ability. | To ensure the reliability and robustness of the QSAR model. |

Integrative Omics Analysis for Systems Biology Insights (e.g., Microbiome and Metabolome)

Integrative omics analysis combines data from different "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive, systems-level understanding of biological processes. nih.govmdpi.commdpi.com Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly relevant for understanding the effects of a specific compound. nih.govmdpi.commdpi.comnih.gov

No integrative omics or specific metabolomics studies involving this compound are currently available. Future research could explore:

Metabolomic Profiling: Analyzing changes in the levels of endogenous metabolites in a biological system after exposure to this compound.

Microbiome Analysis: Investigating how the compound affects the composition and metabolic activity of the gut microbiome. nih.gov

Multi-Omics Integration: Combining metabolomic data with transcriptomic or proteomic data to identify affected pathways and regulatory networks. nih.govmdpi.com

Table 5: Potential Omics-Based Investigations for this compound

Omics Field Research Question Potential Findings
Metabolomics How does the compound alter the metabolic profile of cells or tissues? Identification of perturbed metabolic pathways.
Microbiome Does the compound influence the gut bacterial population? Insights into interactions with gut flora and potential indirect effects.
Transcriptomics Which genes show altered expression in response to the compound? Understanding the genetic regulatory networks affected by the compound.

| Integrative Analysis | How do changes at the gene, protein, and metabolite levels correlate? | A holistic view of the compound's biological impact. |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies for 2-Methyl-N-propionylalanine

The synthesis of N-acyl amino acids, including this compound, has traditionally relied on conventional chemical methods such as the Schotten-Baumann reaction. This method typically involves the use of acyl chlorides with amino acids in a basic mixed solvent. While effective, these chemical routes often require harsh reaction conditions and utilize toxic reagents, leading to the generation of salt by-products and necessitating extensive purification steps.

In line with the principles of green chemistry, recent research has pivoted towards more sustainable synthetic strategies. researchgate.net A highly promising alternative is the use of enzyme-catalyzed biotransformations. nih.gov Biocatalytic methods offer several advantages, including mild reaction conditions, high specificity, and reduced environmental impact. Enzymes such as lipases and aminoacylases have been identified as effective catalysts for the N-acylation of amino acids. nih.govuni-duesseldorf.de These enzymatic syntheses can often be performed in aqueous media or solvent-free systems, further enhancing their sustainability profile. researchgate.net The development of these biocatalytic routes is crucial for the environmentally friendly and efficient production of this compound for research and potential industrial applications. nih.gov

Table 1: Comparison of Synthetic Strategies for this compound
ParameterConventional Chemical Synthesis (e.g., Schotten-Baumann)Enzymatic Synthesis (Biocatalysis)
Reagents Acyl chlorides (e.g., Propionyl chloride), strong basesCarboxylic acids (Propionic acid), amino acids (2-Methylalanine)
Catalyst None (reagent-driven) or chemical catalystEnzymes (e.g., Lipases, Aminoacylases) nih.govuni-duesseldorf.de
Reaction Conditions Often requires non-aqueous solvents, potentially harsh pH and temperatureTypically mild conditions (near-neutral pH, moderate temperature) researchgate.net
By-products Inorganic salts (e.g., NaCl)Water nih.gov
Sustainability Lower; involves hazardous reagents and waste generationHigher; uses biodegradable catalysts and generates minimal waste nih.gov

Advancements in High-Throughput Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of this compound in complex biological matrices are essential for understanding its metabolism and function. Historically, amino acid analysis involved techniques like ion-exchange chromatography followed by post-column derivatization with reagents like ninhydrin. altabioscience.com While robust, these methods can be time-consuming and less suitable for high-throughput screening.

Modern analytical chemistry has seen significant advancements, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) emerging as the gold standard for the analysis of N-acyl amino acids. nih.govnih.govresearchgate.net This technique offers unparalleled sensitivity and selectivity, allowing for the detection of low-concentration analytes in samples such as plasma and brain tissue. nih.govnih.gov The development of high-throughput LC-MS/MS methods, often with chromatographic run times of 20 minutes or less, enables the rapid profiling of numerous samples. nih.govresearchgate.net These methods are critical for pharmacokinetic studies and for building comprehensive metabolic profiles that include this compound and related compounds. nih.gov Challenges such as matrix effects and ion suppression are actively being addressed through improved sample preparation techniques and the use of stable isotope-labeled internal standards. nih.gov

Table 2: Evolution of Analytical Techniques for N-Acyl Amino Acid Profiling
TechniquePrincipleAdvantagesLimitations
Ion-Exchange Chromatography (IEX) with Post-Column Derivatization Separation based on charge, followed by chemical reaction for detection. altabioscience.comRobust and accurate for quantification. altabioscience.comTime-consuming, lower throughput, may degrade certain amino acids. altabioscience.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives in the gas phase.High resolution for certain compounds.Requires derivatization to increase volatility, not ideal for non-volatile lipids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation in liquid phase followed by mass-based detection and fragmentation. oup.comHigh sensitivity, high selectivity, high throughput, suitable for complex matrices. nih.govnih.govSusceptible to matrix effects and ion suppression. nih.gov

Deeper Elucidation of Biological Functions in Diverse Non-Human Models

While the specific biological functions of this compound are not yet well-defined, research into the broader N-acyl amino acid family provides a strong foundation for future investigation. nih.gov NAAAs are recognized as a class of endogenous signaling lipid molecules with diverse physiological roles. nih.govnih.gov Studies in various non-human models have demonstrated that different NAAAs can modulate processes such as pain perception, inflammation, and energy homeostasis. nih.govnih.gov

For instance, certain N-acyl alanines have been reported to exhibit antiproliferative effects in vitro. nih.gov Other related compounds, such as N-arachidonoyl glycine (B1666218), have shown antinociceptive properties in rodent models of neuropathic pain, while N-oleoyl serine has been implicated in bone metabolism. nih.govnih.gov These findings suggest that this compound may also possess unique biological activities. Future research will likely involve administering the compound to animal models (e.g., rodents) to investigate its effects on various physiological and pathological processes, thereby elucidating its potential role in health and disease.

Table 3: Reported Biological Activities of N-Acyl Amino Acids in Non-Human Models
N-Acyl Amino AcidNon-Human ModelObserved Biological Activity/FunctionReference
N-Arachidonoyl GlycineRodentAntinociceptive (reduces neuropathic pain) nih.govnih.gov
N-Oleoyl Alanine (B10760859)RodentAlleviation of withdrawal signs in drug dependence models nih.govnih.gov
N-Oleoyl SerineAnimal modelRescues bone loss nih.gov
N-Arachidonoyl SerineAnimal modelVasodilatory and neuroprotective effects nih.gov
Various N-Acyl AlaninesIn vitro cell cultureAntiproliferative effects nih.gov

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

To achieve a comprehensive understanding of the role of this compound, a systems-level approach is necessary. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for this purpose. omicstutorials.commdpi.com This holistic approach can unravel the complex molecular networks and pathways in which this compound is involved. omicstutorials.com

Metabolomics, using techniques like LC-MS/MS, can quantify the levels of this compound and other related metabolites under various conditions. Proteomics and transcriptomics can identify and quantify the enzymes (proteins) and their corresponding transcripts responsible for its synthesis and degradation. By integrating these datasets, researchers can build models that connect genetic variations to enzyme expression and, ultimately, to the metabolic flux through the pathways involving this compound. nih.govnih.gov This approach is crucial for identifying the upstream regulators and downstream targets of this molecule, providing a complete picture of its mechanism of action. vu.nl

Table 4: Role of Different Omics Technologies in Studying this compound
Omics TechnologyInformation ProvidedRelevance to this compound
Genomics DNA sequence, genetic variations (SNPs).Identifies genes encoding for enzymes in the compound's metabolic pathway.
Transcriptomics Gene expression levels (mRNA).Quantifies the expression of genes related to the synthesis and degradation of the compound.
Proteomics Protein abundance and post-translational modifications.Measures the levels of active enzymes that directly produce or break down the compound.
Metabolomics Abundance of small molecules (metabolites). omicstutorials.comDirectly quantifies the concentration of this compound and its precursors/products.

Exploration of Novel Biocatalytic Applications for this compound

The enzymes used for the sustainable synthesis of this compound also represent an avenue for novel biocatalytic applications. Lipases, for example, are remarkably versatile enzymes that can catalyze a wide range of reactions, including esterification, amidation, and transesterification, often with high regio- and stereoselectivity. nih.govjmbfs.org This versatility makes them powerful tools in organic synthesis. mdpi.com

Future research frontiers include the exploration of protein engineering to tailor the properties of these biocatalysts. nih.gov Through techniques like directed evolution and rational design, enzymes could be modified to enhance their activity and stability or to alter their substrate specificity. nih.gov This could lead to the development of novel biocatalysts specifically optimized for the synthesis of this compound or for its use as a building block in the chemo-enzymatic synthesis of more complex molecules, such as specialized peptides or pharmaceutical intermediates. The ability to engineer enzymes opens up possibilities for creating highly efficient and selective biocatalytic processes for a wide range of chemical transformations. nih.gov

Table 5: Potential Biocatalytic Applications Related to this compound
Enzyme ClassPotential ApplicationRationale
Lipases (E.C. 3.1.1.3) "Green" synthesis of this compound. nih.govBroad substrate specificity, stability in organic media, catalyzes amidation. nih.govbeilstein-journals.org
Aminoacylases (E.C. 3.5.1.14) Highly specific synthesis of N-acyl amino acids. uni-duesseldorf.deKnown to catalyze the reverse reaction (synthesis) in addition to hydrolysis. nih.govresearchgate.netdntb.gov.ua
Engineered Transaminases Stereoselective synthesis of the 2-methylalanine precursor.Protein engineering can create enzymes for non-canonical amino acid synthesis. nih.gov
Peptide Synthetases/Ligases Incorporation of this compound into novel peptides.Enzymes can be used to form peptide bonds, potentially with modified amino acids.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-Methyl-N-propionylalanine, and how can they be optimized for yield and purity?

  • Methodological Answer : Common synthesis routes include solution-phase peptide coupling, such as reacting 2-methylalanine with propionic anhydride under basic conditions. Optimization involves adjusting molar ratios, solvent selection (e.g., DMF or THF), and temperature control. Purity can be enhanced via recrystallization or silica-gel chromatography. Researchers should cross-reference protocols from PubChem and EPA DSSTox for reproducibility .
  • Key Parameters :

VariableOptimal Range
Reaction Temperature0–25°C
SolventAnhydrous DMF
Catalyst4-Dimethylaminopyridine (DMAP)

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (to confirm backbone structure and substituents), HPLC (for purity assessment >95%), and mass spectrometry (ESI-MS for molecular ion validation). Differential scanning calorimetry (DSC) can assess thermal stability. Always compare spectral data with PubChem records to resolve ambiguities .

Q. How does this compound interact in model biological systems?

  • Methodological Answer : Preliminary studies suggest its role as a peptide backbone modifier. In vitro assays (e.g., enzyme inhibition or cell viability tests) should use controlled concentrations (1–100 µM) in PBS buffer (pH 7.4). Include negative controls (e.g., unmodified alanine derivatives) to isolate effects specific to the propionyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.